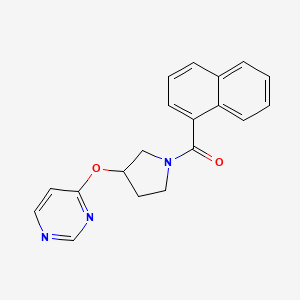

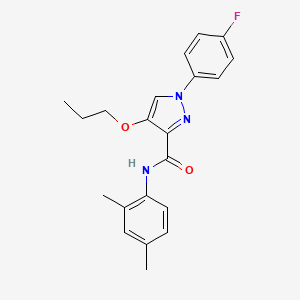

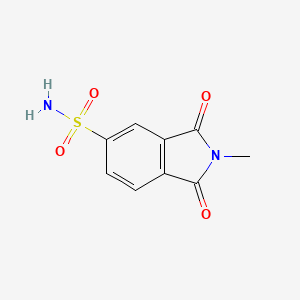

Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives is achieved through an asymmetric Suzuki–Miyaura cross-coupling reaction. This method provides good yields and enantiomeric excess by coupling 3,5-dibromo-4-alkoxy-2,6-dimethylpyridine with naphthalen-1-ylboronic acid. The absolute stereochemistry of the resulting compounds, such as 3-bromo-4-methoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridine, is confirmed by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives exhibits interesting features such as axial chirality. For instance, in the case of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, the dihedral angle between the naphthalene and benzene rings is significant, leading to the formation of R- and S-stereogenic axes. The crystal structure reveals a stripe structure with alternating R- and S-columns, stabilized by hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Naphthalene derivatives can be synthesized through various reactions, including intramolecular rearrangement under UV light irradiation. For example, (2-aminophenyl)(naphthalen-2-yl)methanones are produced in high yields by irradiating (E)-3-styrylquinolin-4(1H)-ones with UV light, showcasing a green chemistry approach with broad substrate scope and high atom efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the introduction of substituents at the phenylsulfinyl moiety and changes in the substitution pattern at the naphthalene core can lead to potent aldosterone synthase inhibitors with high selectivity against other steroidogenic enzymes . Additionally, the reaction of pyrimidine-based ligands with various metal acetates results in metal complexes with distinct geometries and thermal properties, which exhibit antimicrobial activity and potential drug applications as evidenced by molecular docking studies .

Case Studies

In the context of drug discovery, naphthalene derivatives have been identified as potent inducers of apoptosis. For example, (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines were discovered using a cell- and caspase-based high-throughput screening assay. These compounds, such as (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, demonstrate significant efficacy in growth inhibition and apoptosis induction in various cancer cell lines .

In materials science, cyclometalated iridium(III) complexes of naphthalene derivatives, such as 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine, have been synthesized and characterized. These complexes exhibit interesting properties like intramolecular hydrogen bonding and phosphorescence, making them potential candidates for applications in optoelectronic devices .

Scientific Research Applications

Chemosensors for Transition Metal Ions

Naphthalene derivatives have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. A study highlighted the synthesis of specific naphthalene-based ligands that exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. The complexation with Cu2+ ions resulted in a color change, indicating potential applications as chemosensors for detecting metal ions in various environments (Gosavi-Mirkute et al., 2017).

Anticancer Agent Synthesis

Another research focus is the synthesis of naphthalene derivatives for anticancer evaluations. Specific naphthalene compounds were synthesized and reacted with different nucleophiles, leading to the creation of compounds with potential anticancer properties (Gouhar & Raafat, 2015).

Thermally Stable Polyamides

Naphthalene-ring containing diamines have been used to create novel polyamides with significant thermal stability and solubility in certain solvents. These materials could find applications in areas requiring durable and stable polymeric materials (Mehdipour‐Ataei et al., 2005).

Schiff Base Metal Complexes

The synthesis of heterocyclic Schiff base metal complexes involving naphthalene derivatives has been explored. These complexes have been studied for their structural characteristics and potential applications in catalysis and material science (Sönmez et al., 2009).

Antimicrobial Activity and DFT Studies

Research has also been conducted on the synthesis and characterization of pyrimidine-based ligands derived from naphthalene, investigating their antimicrobial activity. These studies provide insight into the potential use of naphthalene derivatives as antimicrobial agents, supported by density functional theory analyses (Chioma et al., 2018).

Future Directions

The future directions for the study of “Naphthalen-1-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” and related compounds could involve further exploration of their potential as anticancer agents, particularly in relation to their antiproliferative actions and potential EGFR inhibitory activity .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways .

Pharmacokinetics

One source suggests that a similar compound has excellent pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

properties

IUPAC Name |

naphthalen-1-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-19(17-7-3-5-14-4-1-2-6-16(14)17)22-11-9-15(12-22)24-18-8-10-20-13-21-18/h1-8,10,13,15H,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYOPCQMOOXPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)

![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)